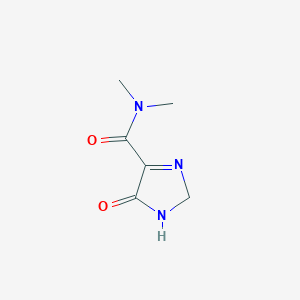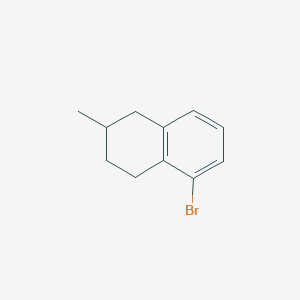
5-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene: is an organic compound that belongs to the class of brominated naphthalenes. It is a derivative of 1,2,3,4-tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position on the tetrahydronaphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 2-methyl-1,2,3,4-tetrahydronaphthalene. The bromination reaction can be carried out using molecular bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to achieve high yield and purity. The use of catalysts and advanced reaction setups can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-methyl-1,2,3,4-tetrahydronaphthalene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 5-hydroxy-2-methyl-1,2,3,4-tetrahydronaphthalene when using hydroxide ions.
Oxidation: Products include various oxidized forms such as carboxylic acids or ketones.
Reduction: The major product is 2-methyl-1,2,3,4-tetrahydronaphthalene.
Scientific Research Applications
Chemistry: 5-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of various functionalized naphthalene derivatives .
Biology and Medicine: The compound may be explored for its potential biological activities. Brominated naphthalenes have been studied for their antimicrobial and anticancer properties. Research into the biological effects of this specific compound could reveal new therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique structure makes it valuable for designing materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A non-brominated analog with similar structural features but different reactivity and applications.
5-Bromo-1,2,3,4-tetrahydronaphthalene: Lacks the methyl group at the 2nd position, leading to different chemical properties and uses.
2-Methyl-1,2,3,4-tetrahydronaphthalene:
Uniqueness: 5-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C11H13Br |
|---|---|
Molecular Weight |
225.12 g/mol |
IUPAC Name |
5-bromo-2-methyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C11H13Br/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-4,8H,5-7H2,1H3 |
InChI Key |
AAKARINRFNHLCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


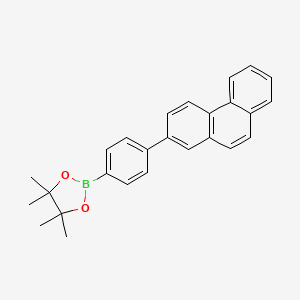
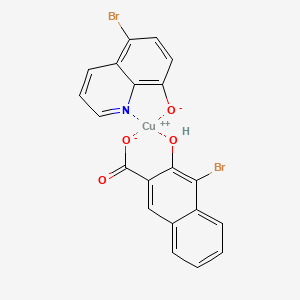
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B12824147.png)
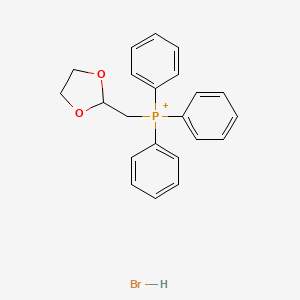

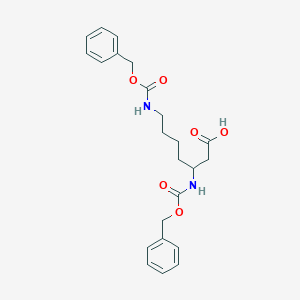
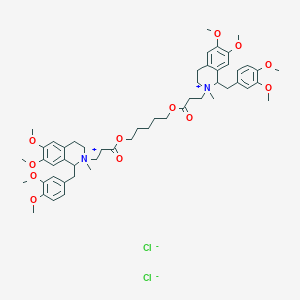
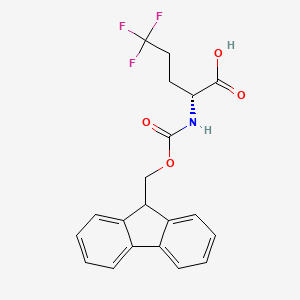
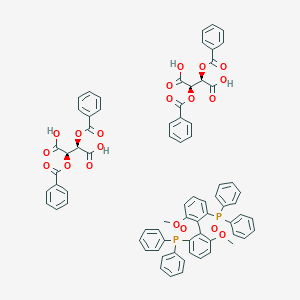
![5-(3-(Trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]quinazolin-3-amine](/img/structure/B12824197.png)
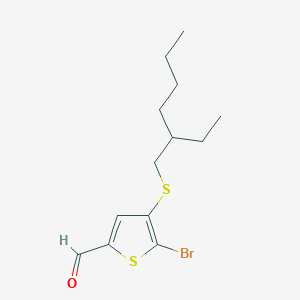

![ethane;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12824237.png)
